2,7-萘啶

描述

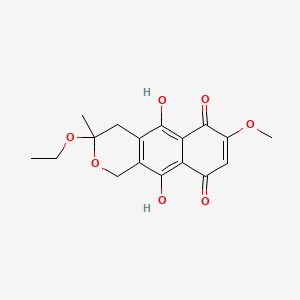

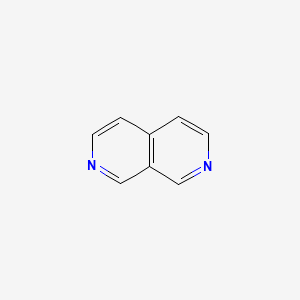

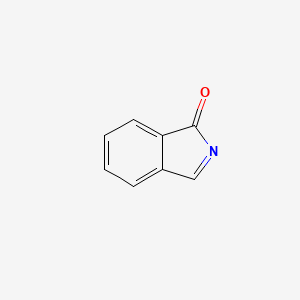

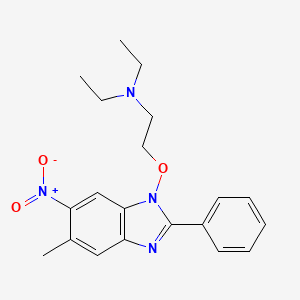

2,7-Naphthyridine is one of the six structural isomers of pyridopyridine . It has a molecular formula of C8H6N2 and an average mass of 130.147 Da . It is a heterocyclic compound containing a fused system of two pyridine rings .

Synthesis Analysis

2,7-Naphthyridine derivatives can be synthesized from a variety of substrates and may be classified into four main categories: those derived from acyclic compounds, from quinoline derivatives, from pyridine derivatives, and from other compounds . Most of them were obtained by the cyclocondensation or intramolecular cyclization of pyridine derivatives . For example, two novel 2,7-naphthyridine derivatives were unexpectedly synthesized by the reaction of 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile and benzylamine .Molecular Structure Analysis

The molecular structure of 2,7-Naphthyridine has been studied using various spectroscopic techniques. Substituent increments for the calculation of 1H- and 13C-NMR spectra and the MS characteristics of 2,7-naphthyridines substituted on one ring are presented .Chemical Reactions Analysis

In the synthesis of 2,7-Naphthyridine derivatives, different ring-closing mechanisms are involved . For instance, two novel 2,7-naphthyridine derivatives were achieved through different ring-closing mechanisms .Physical And Chemical Properties Analysis

2,7-Naphthyridine has a density of 1.2±0.1 g/cm3, a boiling point of 286.5±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 50.5±3.0 kJ/mol and a flash point of 108.0±11.5 °C .科学研究应用

Chemosensors for Metal Ions

2,7-Naphthyridine derivatives have been developed as highly selective and sensitive colorimetric and fluorescence ‘Turn Off’ chemosensors for detecting Ni2+ ions in aqueous media . These chemosensors exhibit a distinct color change from yellow to red upon the addition of Ni2+, with spectral changes observable in bands at 535–550 nm. The detection limits for Ni2+ are notably lower than the permissible value in drinking water defined by the EPA, making these sensors valuable for environmental monitoring .

Biological Activity

Compounds containing the 2,7-Naphthyridine moiety have been found to possess a broad spectrum of biological activities. They exhibit antitumor, antimicrobial, analgesic, and anticonvulsant effects . This wide range of activities makes 2,7-Naphthyridine derivatives a significant focus for the development of new pharmaceuticals .

Synthesis Methods

Various methods have been employed to synthesize 2,7-Naphthyridine analogs. These methods include cyclocondensation or intramolecular cyclization of pyridine derivatives, and the rearrangement of pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines, or thiopyrano[3,4-c]pyridines . The versatility in synthesis approaches allows for the creation of diverse compounds for further research and application .

Environmental Impact

The selective monitoring of nickel, for which 2,7-Naphthyridine derivatives can be used as sensors, is crucial due to nickel’s substantial effects on the environment and biological systems. Nickel is widely used in industry and is essential in various enzymatic activities, but it is also toxic and can cause serious health issues .

Industrial Applications

Due to its role in detecting nickel ions, 2,7-Naphthyridine has potential applications in industries where nickel is prevalent, such as battery manufacturing, ceramics, and metallurgy. The ability to monitor nickel levels can help in maintaining safety standards and preventing environmental contamination .

Analytical Chemistry

The development of test strips using 2,7-Naphthyridine derivatives for ‘in-the-field’ measurements of Ni2+ represents an advancement in analytical chemistry. These test strips can be used for quick and accurate detection of nickel ions in real water samples, which is essential for both environmental and public health monitoring .

Each of these applications demonstrates the versatility and importance of 2,7-Naphthyridine in scientific research and industry. The compound’s ability to act as a chemosensor, its biological activity, and its role in environmental monitoring highlight its value across multiple fields of study. <|\im_end|> Assistant has stopped speaking, and hands back control to the User. <|im_continue|> OP: Here’s a comprehensive analysis of the scientific research applications of 2,7-Naphthyridine, focusing on six distinct applications:

Chemosensors for Metal Ions

2,7-Naphthyridine derivatives have been developed as highly selective and sensitive colorimetric and fluorescence ‘Turn Off’ chemosensors for detecting Ni2+ ions in aqueous media . These chemosensors exhibit a distinct color change from yellow to red upon the addition of Ni2+, with spectral changes observable in bands at

作用机制

Target of Action

2,7-Naphthyridine is a structural isomer of pyridopyridine It has been found to exhibit a broad spectrum of biological activity, including antitumor, antimicrobial, analgesic, and anticonvulsant effects . This suggests that it may interact with a variety of cellular targets.

Mode of Action

Its derivatives have been synthesized and studied for their spectrum and biological properties . These studies suggest that the compound interacts with its targets, leading to changes at the molecular level that result in its observed biological effects.

Result of Action

2,7-Naphthyridine and its derivatives have been found to exhibit antitumor, antimicrobial, analgesic, and anticonvulsant effects . This suggests that the compound’s action results in molecular and cellular effects that inhibit tumor growth, microbial activity, pain, and seizures.

安全和危害

未来方向

属性

IUPAC Name |

2,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMMECMKVPHMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179940 | |

| Record name | 2,7-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Naphthyridine | |

CAS RN |

253-45-2 | |

| Record name | 2,7-Naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)methanamine](/img/structure/B1199482.png)

![[(3S,4S)-3,4-dihydroxy-2,5-dioxo-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B1199489.png)